
Diclofenac-d4
描述
Diclofenac-d4 (CAS: 153466-65-0) is a deuterated analog of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class. Structurally, it contains four deuterium atoms on the benzene ring, replacing hydrogen atoms at positions 2, 3, 4, and 5 . This isotopic labeling enhances its utility as a stable internal standard (IS) in mass spectrometry (MS)-based bioanalytical methods, where it minimizes matrix effects and improves quantification accuracy for diclofenac in complex biological matrices .
This compound is widely employed in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology due to its chemical stability and near-identical chromatographic behavior to non-deuterated diclofenac . Its validation parameters, such as lower limit of quantification (LLOQ: 0.5 ng/mL), linearity (0.5–500 ng/mL), and recovery rates (72–102%), make it indispensable in high-sensitivity assays like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) .
准备方法
Synthetic Approaches to Diclofenac-d4
The synthesis of this compound involves two primary stages: (1) deuteration of the phenylacetic acid precursor and (2) Friedel-Crafts cyclization to form the indolin-2-one intermediate. The deuterium atoms are strategically incorporated at the 2, 3, 4, and 5 positions of the phenyl ring to maintain isotopic integrity while preserving pharmacological activity .
Deuteration of Phenylacetic Acid Precursors
Deuteration is achieved via acid-catalyzed exchange reactions using deuterated solvents (e.g., D₂O or DCl) or catalytic deuterium gas under high-pressure conditions. The reaction selectively replaces hydrogen atoms at the ortho and meta positions relative to the acetic acid group, yielding 2,3,4,5-tetradeuteriophenylacetic acid. Nuclear magnetic resonance (NMR) spectroscopy confirms >99% deuteration efficiency by the absence of proton signals at δ 6.8–7.2 ppm .
Friedel-Crafts Cyclization with Phase Transfer Catalysts
The deuterated phenylacetic acid is converted to N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide, which undergoes intramolecular Friedel-Crafts cyclization. A patented method (CN111100057B) demonstrates that adding phase transfer catalysts (PTCs) like polyethylene glycol 400 or tetrabutylammonium fluoride reduces the reaction temperature from 150–160°C to 60–80°C . This optimization minimizes side reactions and improves yield (Table 1).
Table 1: Comparison of Traditional vs. Optimized Friedel-Crafts Conditions
Parameter | Traditional Method | Optimized Method (PTC) |
---|---|---|
Temperature (°C) | 150–160 | 60–80 |
Catalyst | AlCl₃ | AlCl₃ + PEG 400 |
Reaction Time (hours) | 8–10 | 4–6 |
Yield (%) | 72–78 | 87.6–90.1 |
Purity (%) | 99.7 | 99.3–99.5 |
The PTC enhances Lewis acid (e.g., AlCl₃) solubility, facilitating electrophilic aromatic substitution at milder temperatures. Post-reaction, the intermediate 1-(2,6-dichlorophenyl)indolin-2-one is hydrolyzed to this compound acid and converted to its sodium salt using NaOH .
Critical Process Parameters and Scalability
Lewis Acid Selection
Anhydrous AlCl₃ remains the preferred Lewis acid due to its cost-effectiveness and reactivity. Alternatives like FeCl₃ or BF₃ yield inferior results (<80% purity) due to incomplete cyclization .
Solvent Systems and Reaction Kinetics
Non-polar solvents (e.g., dichloroethane) are optimal for Friedel-Crafts reactions, achieving 90% conversion within 4 hours. Polar aprotic solvents like DMF slow reaction kinetics (12–15 hours) due to decreased electrophilicity of the acylium ion .
Analytical Validation and Quality Control
Structural Confirmation
-
High-Resolution Mass Spectrometry (HRMS): M⁺ peak at m/z 300.2 confirms molecular formula C₁₄H₇D₄Cl₂NO₂ .
-
¹H NMR: Absence of aromatic proton signals verifies deuteration at positions 2–5 .
-
HPLC-PDA: Purity ≥99.3% with retention time matching non-deuterated diclofenac .
Stability Studies
This compound sodium salt exhibits >95% stability over 24 months at −20°C in amber vials. Degradation products (<2%) include 4′-hydroxy-diclofenac-d4 and quinone imine derivatives .
Industrial-Scale Production Challenges
Deuterium Exchange Efficiency
Batch-to-batch variability in deuteration (97–99%) necessitates rigorous NMR screening. Incomplete exchange at position 5 is common due to steric hindrance, requiring reprocessing with excess DCl .
Case Study: Pilot-Scale Synthesis
A 5 kg batch synthesis using PEG 400 as PTC achieved:
化学反应分析
Types of Reactions: Diclofenac-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Photocatalytic oxidation using titanium dioxide (TiO2) under UV-A light.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under various conditions, often involving halogenated reagents.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, such as 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid .
科学研究应用
Diclofenac-d4 is extensively used in scientific research due to its stability and deuterium labeling. Some key applications include:
作用机制
Diclofenac-d4, like diclofenac, exerts its effects by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it may alter lymphocyte activity, inhibit neutrophil aggregation, and decrease proinflammatory cytokine levels .
相似化合物的比较
Diclofenac-d4 vs. Non-Deuterated Diclofenac
Key Differences :
- This compound lacks therapeutic activity, unlike its parent compound, which inhibits cyclooxygenase (COX) enzymes to reduce inflammation .
- Deuterium substitution reduces metabolic degradation, enhancing stability in analytical workflows .
This compound vs. Other Deuterated NSAIDs
Key Insights :
- Aceclofenac-D4 is structurally distinct (acetylated) and used for a different NSAID, limiting cross-reactivity .
- 4'-Hydroxy this compound targets oxidative metabolites, aiding in metabolic pathway studies .
This compound vs. Non-NSAID Internal Standards
Advantages of this compound :
- Superior sensitivity (LLOQ: 0.5 ng/mL vs. 2–5 ng/mL for others) in complex matrices like postmortem tissues .
- Broader matrix compatibility, including bone and vitreous humor .
Analytical Performance
- Postmortem Toxicology: this compound enabled quantification of diclofenac in exhumed fetus bones and decomposed tissues with 85–102% recovery, outperforming non-deuterated IS in stability .
- Plasma Assays : In LC-MS/MS methods, it achieved intra-/interday precision ≤15% and accuracy >95%, critical for FDA-compliant bioanalytical validation .
Pharmacodynamic Contrast
Comparative Recovery Rates
Matrix | IS Used | Recovery (%) | Reference |
---|---|---|---|
Bovine Milk | This compound | 85–89 | |
Mouse Plasma | This compound | 89–103 | |
Canine Plasma | Ketorolac-d5 | 78–92 |
生物活性
Diclofenac-d4 is a deuterated form of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and comparative studies with its non-deuterated counterpart.
Pharmacokinetics
Absorption and Distribution
This compound exhibits pharmacokinetic properties similar to those of diclofenac. Studies show that after administration, this compound is absorbed into the bloodstream, with a significant portion reaching synovial tissues. For instance, in a study involving topical application, diclofenac concentrations in synovial tissue were measurable at 12 hours post-application, indicating effective penetration into target tissues .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Tmax (hours) | 1.25 (fasted) |
Cmax (ng/mL) | 2.27 (synovial fluid) |
Half-life (hours) | Approx. 2-3 |
Bioavailability (%) | ~60% |
This compound, like its parent compound, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. It preferentially inhibits COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects associated with traditional NSAIDs . The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Biological Activity Studies
Several studies have highlighted the biological activity and efficacy of this compound in various contexts:
- In vitro Studies : Research indicates that this compound retains the ability to inhibit lipoxygenases and activate the nitric oxide-cyclic GMP pathway, contributing to its antinociceptive effects .
- Animal Studies : In vivo studies involving rats showed that this compound administered via lipid vesicles exhibited no significant hematological or biochemical alterations compared to control groups. This suggests a favorable safety profile and biocompatibility for potential therapeutic applications .
- Comparative Efficacy : A direct comparison between diclofenac and this compound revealed that both compounds exhibit similar anti-inflammatory effects; however, the deuterated form may offer advantages in terms of metabolic stability and reduced side effects due to altered pharmacokinetics .
Case Studies
Case Study 1: Topical Application in Osteoarthritis
In a clinical trial involving patients with osteoarthritis, topical diclofenac diethylamine gel was administered. The study demonstrated that diclofenac concentrations remained elevated in synovial fluid and tissue following treatment, supporting its effectiveness in localized pain management .
Case Study 2: Biocompatibility Assessment
A study assessing the biocompatibility of diclofenac-loaded lipid vesicles showed no adverse effects on liver or kidney function in treated rats. Histopathological examinations confirmed the absence of tissue damage, indicating that formulations incorporating this compound could be safe for therapeutic use .
常见问题
Basic Research Questions
Q. How should Diclofenac-d4 be implemented as an internal standard in LC-MS/MS quantification of diclofenac?
this compound is used to correct for matrix effects and instrument variability in quantitative analyses. Methodologically:
- Chromatographic Setup : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to achieve baseline separation of diclofenac and its deuterated analog .
- Mass Spectrometry : Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). Key transitions for this compound include m/z 296.1 → 215.0 (quantifier) and 296.1 → 250.0 (qualifier) .
- Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) is recommended to minimize ion suppression. Spike this compound into samples before extraction to account for recovery variability .
Q. What experimental factors influence the accuracy of this compound-based quantification in biological matrices?
- Deuterium Placement : The four deuterium atoms on the benzene ring reduce hydrogen/deuterium exchange, ensuring stable isotopic labeling. Verify isotopic purity (>99%) via COA to avoid contamination .
- Matrix Effects : Assess matrix-matched calibration curves (e.g., postmortem blood, urine) to validate linearity (R² > 0.99) and accuracy (85–115% recovery) .
- Instrument Drift : Monitor internal standard response variability; a >20% deviation indicates the need for recalibration .
Q. How can researchers optimize sample preparation protocols for this compound in complex matrices?
- Extraction Efficiency : Compare solid-phase extraction (SPE) vs. protein precipitation for recovery rates. SPE with hydrophilic-lipophilic balance (HLB) cartridges typically yields >90% recovery for polar metabolites .
- Internal Standard Volume : Use a 25 µL aliquot of 10 mM this compound solution to maintain a 1:1 analyte-to-internal standard ratio, minimizing dilution errors .
Advanced Research Questions
Q. What validation criteria are critical when using this compound in method development for regulatory compliance?
- Selectivity : Demonstrate no interference at this compound’s retention time in blank matrices (e.g., plasma, liver homogenates) .
- Precision and Accuracy : Intraday/interday CVs should be <15%, with accuracy within ±20% of the nominal concentration (FDA Bioanalytical Method Validation guidelines) .
- Stability : Test freeze-thaw cycles (≥3), short-term (24 hr, room temperature), and long-term (-80°C, 30 days) stability. This compound should degrade ≤10% under these conditions .
Q. How can researchers resolve contradictions in this compound recovery data across laboratories?
- Interlaboratory Calibration : Standardize protocols using reference materials (e.g., NIST-traceable this compound) and cross-validate with a third-party lab .
- Data Harmonization : Apply consensus-based statistical models (e.g., Bland-Altman plots) to identify systematic biases in extraction or instrumentation .
- Metadata Reporting : Document batch-specific COA details (e.g., lot number, purity) to trace variability sources .
Q. What advanced applications does this compound enable in environmental chemistry research?
- Adsorption Studies : Use this compound as a tracer to quantify adsorption kinetics of diclofenac onto biochars or nanomaterials. Monitor deuterated vs. non-deuterated compound partitioning via LC-MS/MS .
- Degradation Pathways : Co-inject this compound in photolysis experiments to distinguish abiotic degradation products from matrix artifacts .
Q. How can cross-disciplinary studies leverage this compound to explore pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Tissue Distribution : Combine this compound with microdialysis probes to measure free drug concentrations in target tissues (e.g., synovial fluid), correcting for protein binding .
- Metabolite Profiling : Use high-resolution MS (HRMS) to identify deuterium-retaining metabolites, confirming phase I/II metabolic pathways without isotopic interference .
Q. Methodological Frameworks
- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: "Does deuterium labeling in this compound alter its protein binding affinity compared to non-deuterated diclofenac?" .
- Ethical Reproducibility : Adhere to CONSORT guidelines for randomized trials involving this compound, including blinding protocols and IRB-approved informed consent .
Q. Data Presentation Standards
- Supplementary Materials : Deposit raw MRM chromatograms, stability data, and validation reports in repositories like Zenodo, citing them in the main text .
- Graphical Abstracts : Use schematics to compare this compound’s structure and MRM transitions against diclofenac, emphasizing deuterium placement .
属性
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-SCFZSLNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512155 | |
Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153466-65-0 | |
Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。